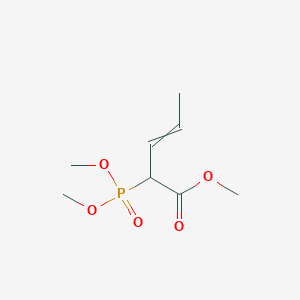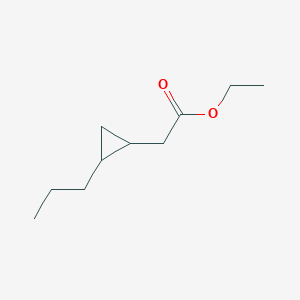
Cyclopropaneacetic acid, 2-propyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneacetic acid, 2-propyl-, ethyl ester is an organic compound with the molecular formula C10H18O2 . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
The synthesis of Cyclopropaneacetic acid, 2-propyl-, ethyl ester typically involves the esterification of cyclopropaneacetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
Cyclopropaneacetic acid+EthanolH2SO4Cyclopropaneacetic acid, 2-propyl-, ethyl ester+Water
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Cyclopropaneacetic acid, 2-propyl-, ethyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol in the presence of an acid or base catalyst.
Common reagents used in these reactions include sulfuric acid for esterification and hydrolysis, lithium aluminum hydride for reduction, and various alcohols for transesterification. The major products formed from these reactions are cyclopropaneacetic acid, ethanol, and different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Cyclopropaneacetic acid, 2-propyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the cyclopropyl group into molecules, which can affect the reactivity and stability of the resulting compounds.
Biology: The compound can be used in studies of enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.
Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in the body, releasing active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Cyclopropaneacetic acid, 2-propyl-, ethyl ester primarily involves its hydrolysis to release cyclopropaneacetic acid and ethanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released cyclopropaneacetic acid can then participate in various metabolic pathways, while ethanol can be further metabolized by alcohol dehydrogenase.
Comparación Con Compuestos Similares
Cyclopropaneacetic acid, 2-propyl-, ethyl ester can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate . These esters share similar chemical properties, such as the ability to undergo hydrolysis, reduction, and transesterification. this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability characteristics. The cyclopropyl group is known for its ring strain, which can influence the compound’s behavior in chemical reactions.
Similar compounds include:
- Ethyl acetate
- Methyl butanoate
- Ethyl butanoate
These compounds are also esters and share similar reactivity patterns but differ in their specific structures and applications.
Propiedades
Número CAS |
827574-02-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
ethyl 2-(2-propylcyclopropyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-3-5-8-6-9(8)7-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
HHGNWPSKBNFUOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC1CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
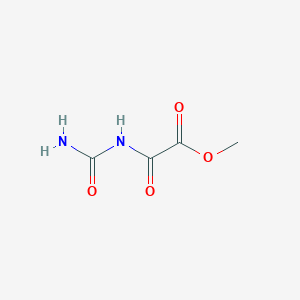
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
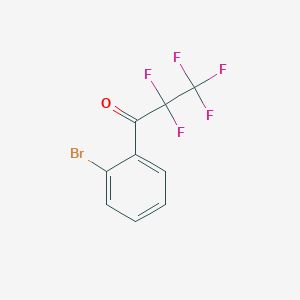
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
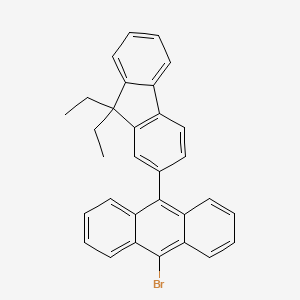
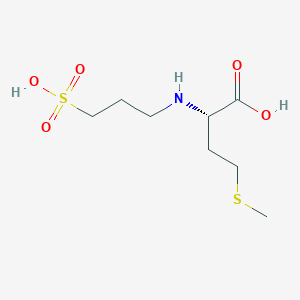
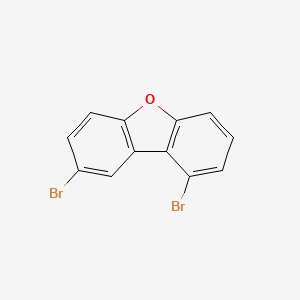
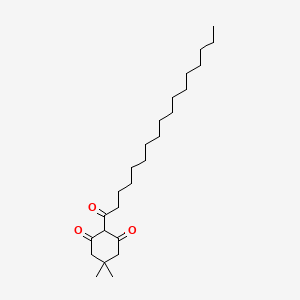
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
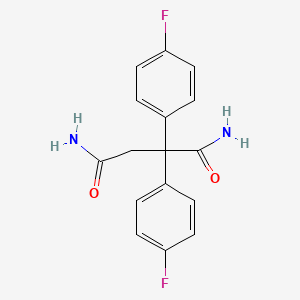
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
